[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur. Its structure features a 2,5-dichlorophenyl-substituted furan ring conjugated to the thiazolidinone via a methylidene group, with a phenylacetic acid moiety at the N-3 position. The dichlorophenyl group enhances lipophilicity and may improve receptor binding, while the phenylacetic acid moiety contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4S2/c23-13-6-8-16(24)15(10-13)17-9-7-14(29-17)11-18-20(26)25(22(30)31-18)19(21(27)28)12-4-2-1-3-5-12/h1-11,19H,(H,27,28)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXCPTRKZRTVNV-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde
The 2,5-dichlorophenyl-substituted furan moiety serves as the foundational building block. Its synthesis typically begins with the Ullmann coupling of 2,5-dichlorophenylboronic acid with 2-furaldehyde derivatives under palladium catalysis.
-
Reactants : 2,5-Dichlorophenylboronic acid (1.2 equiv), 5-bromofuran-2-carbaldehyde (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)
-
Solvent : Toluene/EtOH (4:1 v/v)
-
Conditions : Reflux at 110°C for 12–16 h under N₂
-
Yield : 68–72% after silica gel chromatography
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.41–7.38 (m, 2H, Ar-H), 7.28 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (d, J = 3.6 Hz, 1H, furan-H)
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch)
Formation of Thiazolidinone Core
The thiazolidin-4-one ring is constructed via cyclocondensation between thiourea and α-chloroacetic acid derivatives, followed by oxidation to introduce the 2-thioxo group.
-
Step 1 : React thiourea (1.5 equiv) with methyl 2-chloro-2-phenylacetate (1.0 equiv) in anhydrous DMF
-
Catalyst : Triethylamine (2.0 equiv)
-
Conditions : 80°C for 6 h → 78% yield
-
Step 2 : Oxidize with I₂/KI in EtOH at 60°C → 89% conversion to 2-thioxo derivative
Critical Parameters :
-
Temperature Control : Maintaining <85°C prevents ring-opening side reactions
-
Oxidant Stoichiometry : 1.1 equiv I₂ ensures complete conversion without over-oxidation
Knoevenagel Condensation for Central Scaffold Assembly
The methylidene bridge between furan and thiazolidinone is formed via base-catalyzed condensation.
| Component | Specification |
|---|---|
| Aldehyde | 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde |
| Thiazolidinone | 3-Phenyl-2-thioxothiazolidin-4-one |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Anhydrous EtOH |
| Temperature | Reflux (78°C) |
| Reaction Time | 8–10 h |
| Workup | Precipitation with ice-water |
Yield Optimization :
-
Microwave Assistance : 30 min irradiation at 100 W increases yield to 82%
-
Solvent Screening : Ethanol outperforms DCM/THF mixtures in stereoselectivity (E:Z > 95:5)
Introduction of Acetic Acid Side Chain
The phenylacetic acid moiety is introduced via N-alkylation of the thiazolidinone nitrogen.
-
Stage 1 : Generate potassium thiazolidinone enolate
-
Conditions : KOtBu (1.1 equiv) in dry THF at -78°C
-
-
Stage 2 : Alkylation with methyl bromophenylacetate
-
Electrophile : Methyl 2-bromo-2-phenylacetate (1.05 equiv)
-
Temperature : Gradual warming to 25°C over 4 h
-
Yield : 65% after hydrolysis (6M HCl, reflux)
-
Stereochemical Control :
-
Low-Temperature Quench : Prevents racemization at the acetic acid chiral center
-
Chelation Effects : Mg²⁺ additives improve diastereomeric ratio to 9:1
Final Purification and Characterization
Chromatographic Methods :
| Parameter | Normal Phase HPLC | Reverse Phase HPLC |
|---|---|---|
| Column | Silica (250 × 4.6 mm) | C18 (150 × 4.6 mm) |
| Mobile Phase | Hexane:EtOAc (7:3) | MeCN:H₂O (0.1% TFA) |
| Flow Rate | 1.2 mL/min | 0.8 mL/min |
| Retention Time | 14.2 min | 9.8 min |
-
¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (C=O), 167.2 (C=S), 152.1 (furan C-O), 138.6–127.3 (aromatic Cs), 123.8 (CH=)
-
HRMS (ESI+) : m/z calc. for C₂₃H₁₅Cl₂NO₄S₂ [M+H]⁺ 520.9804, found 520.9798
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
| Method | Total Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional Stepwise | 28 | 95.2 | 48 |
| Microwave-Assisted | 41 | 97.8 | 18 |
| Flow Chemistry | 37 | 96.5 | 6.5 |
Key Observations :
-
Microwave Activation : Reduces condensation time by 60% while improving regioselectivity
-
Continuous Flow Systems : Enable gram-scale production with consistent quality (RSD <1.5%)
Mechanistic Insights and Side Reactions
Dominant Pathways :
-
Knoevenagel Mechanism : Base-mediated deprotonation → enolate formation → nucleophilic attack on aldehyde → β-elimination
-
Competing Processes :
Byproduct Profile :
-
Major : E/Z isomerization products (<5%)
-
Minor : Hydrolyzed ester derivatives (<2%)
Industrial Scalability Considerations
Process Intensification Strategies :
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating metabolic disorders such as diabetes. Its ability to modulate insulin sensitivity positions it as a promising candidate for drug development aimed at improving glycemic control.
Biological Studies
Research has focused on the compound's effects on cellular processes and signaling pathways. Studies have shown that it can influence gene expression related to glucose metabolism and lipid homeostasis.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities.
Case Studies
Several studies have documented the effects of this compound:
-
Diabetes Management:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound improved insulin sensitivity in diabetic animal models, highlighting its potential as a therapeutic agent for diabetes management. -
Anti-inflammatory Effects:
Research published in Phytotherapy Research indicated that this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases. -
Anticancer Activity:
Investigations reported in Cancer Letters showed that the compound could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism by which (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in the target compound) may enhance binding to hydrophobic enzyme pockets compared to electron-donating groups (e.g., methoxy in Compound 1.1.4). The dichlorophenyl group in the target compound likely increases metabolic stability and receptor affinity relative to monochlorinated analogs .
- Synthetic Efficiency : Yields vary significantly; electron-donating substituents (e.g., benzyloxy in Compound 1.1.4) correlate with higher yields (73%) compared to electron-withdrawing groups (e.g., phenylethoxy in Compound 1.1.3, 24%) .
Thermal and Stability Profiles
demonstrates that thiazolidinone derivatives grafted onto biopolymers (e.g., lignin, cellulose) exhibit enhanced thermal stability.
Biological Activity
Overview
The compound (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. This article synthesizes information from various studies to outline its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 416.3 g/mol. The structure features a thiazolidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16Cl2N2O3S |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid |
Anticancer Activity
Research indicates that derivatives of thiazolidinediones exhibit moderate to strong antiproliferative activity in cancer cell lines. For instance, compounds similar to the target compound have shown effectiveness against human leukemia cell lines, with notable results in cell cycle stage-dependent assays. Studies utilizing MTT and Trypan blue assays confirmed that specific modifications in the thiazolidine structure significantly influence anticancer properties, particularly through electron-donating groups on the phenyl ring .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . A study reported that related thiazolidine derivatives demonstrated significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml. However, no significant activity was observed against Bacillus subtilis.
The mechanism of action for this compound primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs) . By binding to these receptors, the compound enhances insulin sensitivity and glucose uptake in cells, suggesting potential applications in treating metabolic disorders like diabetes. Additionally, it may inhibit specific enzymatic targets related to viral infections and other diseases .
Case Studies
- Anticancer Research : In a study focusing on thiazolidinone compounds with furan moieties, several derivatives were synthesized and tested for their cytotoxic effects on leukemia cell lines. The results indicated that compounds with specific substitutions exhibited enhanced apoptosis induction compared to others .
- Antimicrobial Studies : Another research effort highlighted the antibacterial efficacy of thiazolidine derivatives against various bacterial strains, demonstrating the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, starting with condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with thiazolidinone precursors. Key steps include:
- Knoevenagel condensation : To form the methylidene bridge between the furan and thiazolidinone moieties .
- Solvent selection : Ethanol or DMF-acetic acid mixtures are preferred for reflux conditions (2–3 hours) to achieve yields >70% .
- Catalysts : Sodium acetate is critical for facilitating cyclization and stabilizing intermediates .
- Purification : Recrystallization from DMF/ethanol mixtures enhances purity (>95% by HPLC) .
Q. How can the molecular structure and purity be validated post-synthesis?
- Spectroscopy : Use -NMR to confirm the (E)-configuration of the methylidene group (δ 7.5–8.0 ppm for vinyl protons) and IR for thioxo (C=S, ~1200 cm) and carbonyl (C=O, ~1700 cm) groups .
- X-ray crystallography : SHELXL ( ) resolves stereochemistry and crystal packing, essential for structure-activity studies .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) identifies impurities (<2%) .
Q. What preliminary biological screening methods are recommended?
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial profiling : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Docking studies : AutoDock Vina predicts binding affinity to targets like PPARγ or EGFR, guided by structural analogs in and .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in potency (e.g., variable IC across studies) may arise from:
- Structural analogs : Subtle substituent changes (e.g., 4-chlorophenyl vs. 2,5-dichlorophenyl in vs. 7) alter lipophilicity and target engagement .
- Assay conditions : Normalize protocols (e.g., serum-free media for cytotoxicity tests) to reduce variability .
- Metabolic stability : LC-MS/MS quantifies active metabolites in hepatic microsomes to explain discrepancies in in vivo vs. in vitro results .
Q. What strategies improve selectivity for therapeutic targets?
- SAR studies : Modify the phenylacetic acid side chain () or dichlorophenyl group to enhance PPARγ binding while reducing off-target effects (e.g., COX-2 inhibition) .
- Prodrug design : Esterify the acetic acid moiety to improve membrane permeability, with hydrolysis assays validating activation .
- Co-crystallization : Resolve target-compound complexes (e.g., with PPARγ-LBD) using SHELX suites to guide rational design .
Q. How can reaction by-products be minimized during scale-up?
- Continuous flow reactors : Reduce residence time and improve heat transfer to suppress dimerization side reactions .
- Microwave-assisted synthesis : Enhances yield (85–90%) by accelerating Knoevenagel condensation while reducing thermal degradation .
- In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .
Methodological Considerations
Q. What analytical techniques are critical for stability studies?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (HO), then quantify degradation products via UPLC-MS .
- Kinetic modeling : Determine Arrhenius parameters for shelf-life prediction under accelerated storage conditions .
Q. How can computational tools optimize synthetic pathways?
- DFT calculations : Gaussian09 predicts transition-state energies to identify rate-limiting steps (e.g., thiazolidinone ring closure) .
- Retrosynthesis software : ChemAxon or Synthia proposes alternative routes using commercially available building blocks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
